molecular formula C9H19NS2 B12778460 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane CAS No. 101517-86-6

4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane

Cat. No.: B12778460
CAS No.: 101517-86-6
M. Wt: 205.4 g/mol
InChI Key: TWYULKMKVIUSSQ-UHFFFAOYSA-N
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Description

4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane is an organic compound with the molecular formula C9H19NS2. It is a member of the dithiazine family, characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane typically involves the reaction of dimethyl disulfide with an acidic catalyst, such as acetic acid. The process includes the slow addition of isobutylene to the reaction mixture while maintaining the reaction temperature within an appropriate range. After the reaction is complete, the product is purified through distillation and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane is unique due to its specific arrangement of isobutyl and dimethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

101517-86-6

Molecular Formula

C9H19NS2

Molecular Weight

205.4 g/mol

IUPAC Name

2,4-dimethyl-6-(2-methylpropyl)-1,3,5-dithiazinane

InChI

InChI=1S/C9H19NS2/c1-6(2)5-9-10-7(3)11-8(4)12-9/h6-10H,5H2,1-4H3

InChI Key

TWYULKMKVIUSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1NC(SC(S1)C)CC(C)C

Origin of Product

United States

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